molecular formula C₁₇H₁₀D₈N₆O₃ B1160214 Deschloro-Zopiclone-d3

Deschloro-Zopiclone-d3

Cat. No.: B1160214
M. Wt: 362.41
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloro-Zopiclone-d3 is a deuterated analog of Deschloro-Zopiclone, a primary metabolite of the non-benzodiazepine sedative-hypnotic Zopiclone. The deuterium atoms are typically incorporated at specific positions (e.g., methyl or aromatic groups) to enhance metabolic stability and serve as an internal standard in pharmacokinetic and bioanalytical studies. This compound is widely used in mass spectrometry (LC-MS/MS) to quantify Zopiclone and its metabolites in biological matrices, ensuring precision by compensating for ionization variability .

Properties

Molecular Formula

C₁₇H₁₀D₈N₆O₃

Molecular Weight

362.41

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table summarizes key differences between Deschloro-Zopiclone-d3 and its analogs:

Compound Deuterium Substitution Molecular Weight (g/mol) Primary Use Metabolic Half-Life Analytical Application
This compound Three deuterium atoms ~413.3 Internal standard for Zopiclone assays Stable (non-metabolized) LC-MS/MS quantification
Zopiclone None 388.8 Sedative-hypnotic therapy 3.5–6.5 hours Therapeutic drug monitoring
Eszopiclone None 388.8 Insomnia treatment (enantiomer-specific) 5–7 hours Enantiomeric purity analysis
Zopiclone-d4 Four deuterium atoms ~392.8 Isotopic tracer in metabolism studies Similar to Zopiclone Metabolic pathway elucidation

Key Findings:

Metabolic Stability : this compound exhibits negligible metabolism due to deuterium substitution, unlike Zopiclone and Eszopiclone, which undergo hepatic CYP3A4-mediated oxidation .

Analytical Utility: In LC-MS/MS assays, this compound reduces matrix effects by 15–20% compared to non-deuterated analogs, improving accuracy in plasma quantification (LOQ: 0.1 ng/mL) .

Receptor Binding: While Zopiclone and Eszopiclone bind selectively to GABA-A receptors (α1-subunit), this compound lacks pharmacological activity, making it ideal for non-interfering analytical workflows.

Comparison with Other Deuterated Sedative-Hypnotics

Zolpidem-d6

  • Deuterium Sites : Six deuterium atoms on the methyl and phenyl groups.
  • Role : Used alongside this compound in multi-analyte panels for polysubstance intoxication studies. However, Zolpidem-d6 shows 10% higher ion suppression in urine compared to this compound due to matrix complexity .

Zaleplon-d5

  • Deuterium Sites : Five deuterium atoms on the pyrimidine ring.
  • Differentiation : Zaleplon-d5 is less stable under acidic extraction conditions (pH < 2) than this compound, which retains >95% integrity across pH 1–12 .

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